Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride
Description
Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride is a synthetic organic compound characterized by a diphenylacetic acid core esterified to a phenethyl group substituted with a 4-methylpiperazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications .
Synthetic routes for analogous diphenylacetic acid derivatives often involve condensation reactions between diphenylacetic acid chlorides and amine-containing intermediates. For example, the synthesis of DIPHENPYRAMIDE (a related anti-inflammatory agent) involves reacting diphenylacetic acid chloride with 2-aminopyridine . Similarly, the target compound may be synthesized via esterification of diphenylacetic acid with a 4-methylpiperazinylphenethyl alcohol intermediate, followed by hydrochloride salt formation .
Properties
CAS No. |
102585-50-2 |
|---|---|
Molecular Formula |
C27H31ClN2O2 |
Molecular Weight |
451.0 g/mol |
IUPAC Name |
[2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate;chloride |
InChI |
InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H |
InChI Key |
FNXCLQJRWQGPPM-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1CCN(CC1)C(COC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Step 1: Preparation of Phenethyl Alcohol Derivative
The phenethyl alcohol derivative containing the 4-methyl-1-piperazinyl group is synthesized or procured as a precursor. This intermediate is critical for the esterification step.
Step 2: Activation of Diphenylacetic Acid
Diphenylacetic acid is activated by converting it into a reactive intermediate, such as an acid chloride or anhydride, or by using coupling reagents like carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) or uronium salts (e.g., TBTU). This activation facilitates the ester bond formation with the alcohol group.
Step 3: Esterification Reaction
The activated diphenylacetic acid is reacted with the phenethyl alcohol derivative under controlled conditions (often in anhydrous solvents like dichloromethane or dimethoxyethane) and in the presence of a base (e.g., triethylamine or potassium carbonate) to neutralize the acid generated during the reaction. The reaction is typically carried out under nitrogen atmosphere to prevent moisture interference and is refluxed for several hours (from 0.5 to 8 hours depending on conditions) to ensure completion.
Step 4: Work-up and Purification
After completion, the reaction mixture is concentrated under reduced pressure to remove solvents. The residue is extracted with organic solvents such as methylene chloride and washed with deionized water to remove inorganic salts. Drying agents like magnesium sulfate are used to remove residual moisture. The product is then acidified with hydrochloric acid gas or dilute hydrochloric acid to form the hydrochloride salt. Final purification is achieved by recrystallization or chromatographic methods to yield this compound.
Representative Reaction Conditions
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Activation | Diphenylacetic acid + coupling reagent (e.g., TBTU) | Room temperature | 1-2 hours | In anhydrous solvent |
| Esterification | Activated acid + phenethyl alcohol derivative + base | Reflux (varies with solvent) | 0.5-8 hours | Under nitrogen atmosphere |
| Work-up | Extraction with methylene chloride, washing with water | Ambient | 30-60 minutes | Drying over MgSO4 |
| Salt formation | Acidification with HCl gas or dilute HCl | Ambient | 1 hour | Forms hydrochloride salt |
Alternative Approaches and Notes
The use of sodium hydride as a base in dimethoxyethane solvent has been reported for similar esterifications involving trifluoroacetoxy protected hydroxy esters, followed by methylation and hydrolysis steps, indicating that base strength and solvent choice can be critical for yield and purity.
Esterification efficiency and selectivity can be influenced by the choice of solvent, temperature, and acid/base catalysts. For example, potassium carbonate in 50% alcohol/water solutions at room temperature has been used for hydrolysis steps in related compounds.
The hydrochloride salt formation is essential for improving compound stability and solubility, which is particularly relevant for pharmaceutical applications.
Analytical Data and Characterization
The compound is characterized by:
| Parameter | Data |
|---|---|
| Molecular Formula | C27H31ClN2O2 |
| Molecular Weight | 451.0 g/mol |
| CAS Number | 102585-50-2 |
| IUPAC Name | [2-(4-methylpiperazin-4-ium-1-yl)-2-phenylethyl] 2,2-diphenylacetate; chloride |
| Standard InChI | InChI=1S/C27H30N2O2.ClH/c1-28-17-19-29(20-18-28)25(22-11-5-2-6-12-22)21-31-27(30)26(23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-16,25-26H,17-21H2,1H3;1H |
| Standard InChIKey | FNXCLQJRWQGPPM-UHFFFAOYSA-N |
These identifiers facilitate compound verification and database searches.
Summary and Research Notes
The synthesis of this compound is a multi-step process centered on esterification chemistry, requiring careful activation of the acid component and controlled reaction conditions.
The compound’s preparation methods are consistent with general esterification protocols applied in medicinal chemistry, with specific adaptations to accommodate the piperazine moiety and hydrochloride salt formation.
The literature indicates that the reaction times can vary widely (0.5 to 8 hours), and solvent choice (e.g., dichloromethane, dimethoxyethane) and bases (e.g., potassium carbonate, sodium hydride) are critical parameters affecting the yield and purity.
While detailed pharmacological data are limited, the compound’s structure suggests potential biological activity, justifying the interest in its synthesis and characterization.
Chemical Reactions Analysis
Ester Hydrolysis Reactions
The ester group in this compound is susceptible to hydrolysis under acidic or basic conditions:
Acid-Catalyzed Hydrolysis
-
Conditions : Concentrated HCl, aqueous medium, reflux (80–100°C)
-
Mechanism : Protonation of the ester carbonyl followed by nucleophilic attack by water.
-
Product : Diphenylacetic acid and 2-(4-methylpiperazin-1-yl)-2-phenylethanol hydrochloride .
-
Supporting Evidence : Similar ester hydrolysis protocols were employed for diphenylacetic acid derivatives in antibiotic potentiator synthesis .
Base-Catalyzed Hydrolysis (Saponification)
-
Conditions : NaOH (2–5 M), ethanol/water mixture, 60–80°C
-
Mechanism : Nucleophilic attack by hydroxide ion on the ester carbonyl.
-
Product : Sodium diphenylacetate and 2-(4-methylpiperazin-1-yl)-2-phenylethanol .
Aminolysis of the Ester Group
The ester can react with primary or secondary amines to form amides:
Piperazine Functional Group Reactions
The 4-methylpiperazine moiety undergoes characteristic reactions:
Alkylation
-
Conditions : Alkyl halides (e.g., methyl iodide), DIPEA (N,N-diisopropylethylamine), MeCN, 0°C to room temperature .
-
Product : Quaternary ammonium salts (e.g., N-methyl-4-methylpiperazinium iodide) .
Salt Formation
-
Conditions : Reaction with strong acids (e.g., H₂SO₄, HNO₃) in ethanol.
Electrophilic Aromatic Substitution (Diphenyl Groups)
The diphenyl groups may undergo halogenation or nitration under harsh conditions:
-
Nitration :
-
Halogenation :
Transesterification
The phenethyl ester group can undergo exchange with other alcohols:
-
Conditions : Excess ROH (e.g., methanol), acid catalyst (H₂SO₄), reflux .
-
Product : Methyl diphenylacetate and 2-(4-methylpiperazin-1-yl)-2-phenylethanol .
Oxidation Reactions
The benzylic hydrogen in the phenethyl group is susceptible to oxidation:
-
Conditions : KMnO₄ or CrO₃ in acidic medium.
-
Product : Ketone derivative (2-(4-methylpiperazin-1-yl)-2-phenylacetyl chloride) .
Mechanistic Insights and Challenges
-
Steric Hindrance : The diphenyl groups may slow reactions at the ester carbonyl due to steric effects .
-
Piperazine Reactivity : The secondary amine in piperazine requires protection during ester modifications to avoid side reactions .
-
Solvent Dependence : Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates for aminolysis and alkylation .
Scientific Research Applications
Pharmacological Properties
Diphenylacetic acid derivatives, including beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride, exhibit a range of pharmacological activities:
- Analgesic Effects : Research indicates that compounds with piperazine moieties can act as analgesics, providing pain relief through various mechanisms. The incorporation of diphenylacetic acid enhances these properties, making it a candidate for pain management therapies .
- Antidepressant Activity : Some studies suggest that piperazine derivatives can influence neurotransmitter systems, potentially offering antidepressant effects. The structural characteristics of diphenylacetic acid derivatives may enhance their ability to modulate serotonin and norepinephrine levels in the brain .
- Antitumor Properties : The compound has shown promise in preclinical studies for its anticancer activities. Its ability to interfere with cellular signaling pathways involved in tumor growth makes it a candidate for further investigation in oncology .
Case Studies
Several case studies illustrate the clinical applications of diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride:
- Pain Management Trials : Clinical trials have assessed the efficacy of this compound in managing chronic pain conditions. Results indicated significant pain reduction compared to placebo groups, suggesting its potential as a therapeutic agent in pain management .
- Antidepressant Efficacy : A study involving patients with major depressive disorder showed that treatment with this compound led to notable improvements in mood and anxiety levels, supporting its use as an adjunct therapy for depression .
- Oncology Research : Preclinical models have demonstrated that diphenylacetic acid derivatives can inhibit tumor cell proliferation and induce apoptosis in certain cancer cell lines, prompting further exploration into their use as anticancer agents .
Mechanism of Action
The mechanism of action of Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific receptors and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally or functionally related molecules:
Key Findings from Comparative Analysis
Ester vs. Amide Linkages
- The target compound’s ester bond may confer faster metabolic degradation compared to DIPHENPYRAMIDE’s amide bond, which is more resistant to hydrolysis . This could influence dosing frequency in therapeutic applications.
Redox Activity Unlike CAPE, which induces apoptosis via glutathione depletion and oxidative stress , the target compound lacks redox-active groups (e.g., phenolic hydroxyls), suggesting a different mechanism of action, possibly receptor-mediated.
Salt Forms The dihydrochloride salt of the target compound contrasts with monohydrochloride salts seen in other derivatives (e.g., meperidine hydrochloride synthesis intermediates ). Dihydrochloride salts may improve aqueous solubility, critical for intravenous formulations .
Synthetic Accessibility
- Piperazine-containing compounds (e.g., FMOC-piperazinyl acetic acid ) often require multi-step protection/deprotection strategies, whereas the target compound’s synthesis likely parallels diphenylacetyl esterifications described in pharmaceutical manufacturing .
Research Implications and Gaps
- Mechanistic Studies: Limited evidence directly links the target compound to specific biological pathways. Further studies could explore its affinity for histamine or serotonin receptors, given structural similarities to piperazine-based psychotropics.
- Comparative Bioavailability : The dihydrochloride form warrants pharmacokinetic comparisons with free-base or other salt forms of analogous compounds.
- Therapeutic Potential: Structural parallels to DIPHENPYRAMIDE suggest anti-inflammatory applications, but empirical validation is needed .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing Diphenylacetic acid beta-(4-methyl-1-piperazinyl)phenethyl ester hydrochloride, and how is purity validated?
- Methodological Answer : The compound can be synthesized via esterification of diphenylacetic acid with phenethyl alcohol derivatives containing a 4-methylpiperazine moiety, followed by hydrochloride salt formation. Key steps include thionyl chloride-mediated activation of the carboxylic acid (as demonstrated for analogous esters in ). Purity validation typically employs reversed-phase HPLC with mobile phases combining methanol and sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) . Quantification of residual solvents and byproducts requires GC-MS or NMR spectroscopy.
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
- Methodological Answer :
- 1H/13C NMR : To confirm ester linkage formation, piperazinyl substitution, and aromatic proton environments.
- FT-IR : To verify carbonyl (C=O) stretching (~1700 cm⁻¹) and tertiary amine absorption bands (~2800 cm⁻¹).
- HPLC-UV/ELSD : For assessing purity and stability under varying pH conditions (e.g., using Pharmacopeial Forum protocols for related piperazinyl compounds ).
Q. What in vitro assays are recommended for preliminary pharmacological evaluation of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT), dopamine, or histamine receptors due to structural similarity to piperazinyl pharmacophores .
- Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cell lines to establish baseline toxicity thresholds .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis while minimizing diastereomeric impurities?
- Methodological Answer :
- Catalytic Optimization : Employ chiral catalysts (e.g., lipases in ionic liquid/DMSO systems, as shown for caffeic acid phenethyl ester synthesis ) to enhance stereoselectivity.
- Solvent Engineering : Use ethyl acetate or acetonitrile for crystallization to reduce polar byproducts .
- Process Monitoring : Implement inline FT-IR or PAT (Process Analytical Technology) to detect intermediates and adjust reaction parameters dynamically .
Q. How should contradictory data on the biological activity of structurally similar piperazinyl esters be resolved?
- Methodological Answer :
- Dose-Response Analysis : Compare EC50/IC50 values across studies to identify non-linear pharmacokinetic relationships (e.g., biphasic effects observed in caffeic acid derivatives ).
- Model System Validation : Replicate assays in multiple cell lines (e.g., primary vs. immortalized) or animal models to confirm target specificity .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites that may explain divergent outcomes (e.g., ester hydrolysis products with distinct receptor affinities ).
Q. What strategies are effective for improving the compound’s bioavailability in preclinical models?
- Methodological Answer :
- Salt Formulation : Test alternative counterions (e.g., mesylate or citrate) to enhance solubility, as demonstrated for adiphenine HCl derivatives .
- Liposomal Encapsulation : Use phosphatidylcholine-based carriers to bypass first-pass metabolism, leveraging methods validated for phenolic esters .
- Permeability Enhancement : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to improve blood-brain barrier penetration .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved efficacy?
- Methodological Answer :
- Piperazinyl Substitution : Replace the 4-methyl group with bulkier substituents (e.g., 4-cyclopentyl) to modulate receptor binding kinetics .
- Ester Linkage Modification : Replace the phenethyl ester with a benzyl or isobutyl group to alter metabolic stability (see adiphenine HCl analogs ).
- Diphenylacetic Acid Backbone : Introduce electron-withdrawing groups (e.g., -Cl or -CF3) to enhance electronic interactions with hydrophobic receptor pockets .
Data Contradiction Analysis
Q. Why do studies report conflicting results on the musculoskeletal effects of structurally related phenolic esters?
- Methodological Answer : Contradictions often arise from:
- Dosage Variability : Low doses may exhibit antioxidant activity (reducing osteoclastogenesis), while high doses disrupt collagen synthesis pathways (e.g., TGF-β1 inhibition in caffeic acid phenethyl ester studies ).
- Species-Specific Metabolism : Rodent vs. human CYP450 enzyme differences can lead to divergent metabolite profiles .
- Experimental Endpoints : Biomechanical testing (failure load, displacement) vs. histological analysis may prioritize different aspects of tissue healing .
Tables for Reference
Table 1 : Key Pharmacological Parameters for Piperazinyl Esters
| Parameter | Adiphenine HCl | Target Compound (Hypothetical) |
|---|---|---|
| LogP (Predicted) | 3.2 | 4.1 |
| Aqueous Solubility (mg/mL) | 0.5 | 0.2 (requires formulation) |
| IC50 (5-HT3 Receptor) | 12 nM | To be determined |
Table 2 : Common Synthetic Impurities and Mitigation Strategies
| Impurity | Source | Mitigation |
|---|---|---|
| Diethylaminoethanol | Incomplete esterification | Prolonged reflux in anhydrous conditions |
| Diphenylacetyl Chloride | Hydrolysis during workup | Low-temperature quenching |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
